molecular formula C11H12O3 B11955708 6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one

6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one

Cat. No.: B11955708
M. Wt: 192.21 g/mol
InChI Key: VTDYBGTVRNKWAL-UHFFFAOYSA-N
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Description

This compound belongs to the naphtho[1,8-bc]furan-2-one family, characterized by a fused bicyclic framework combining a naphthalene moiety and a γ-lactone ring. The presence of a hydroxy group at position 6 and partial saturation of the ring system (hexahydro configuration) distinguishes it from simpler analogs. Its structural complexity contributes to diverse pharmacological properties, including enzyme inhibition, as demonstrated in thymidylate synthase studies .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-5,10-dien-3-one

InChI

InChI=1S/C11H12O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1,3-10,12H,2H2

InChI Key

VTDYBGTVRNKWAL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C3C1C(C=CC3OC2=O)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Core Structure Formation

The naphtho-furanone core is typically constructed via intramolecular cyclization of appropriately functionalized precursors. A key approach involves the use of epoxy intermediates derived from bicyclic terpenoids or naphthalene derivatives. For example, 2-(2,2-dimethyl-3a,6,7,7a-tetrahydrobenzo[d][1, dioxol-4-yl)-N-methylethanamine serves as a precursor, undergoing acid-catalyzed ring-opening followed by oxidation to yield the furanone moiety .

Critical parameters for cyclization include:

  • Solvent polarity : Tetrahydrofuran (THF) or acetonitrile enhances ring closure efficiency .

  • Catalytic systems : p-Toluenesulfonic acid (pTsOH) facilitates acetal cleavage, while OsO₄-mediated dihydroxylation ensures stereochemical control .

Cyclization MethodPrecursorCatalystYield (%)
Acid-catalyzed ring-openingBenzo[d] dioxol derivativepTsOH54–60
Oxidative dihydroxylationEpoxy intermediateOsO₄/NMO60–77

Stereoselective Hydroxylation Techniques

The C6 hydroxyl group’s stereochemistry is pivotal for biological activity. Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) enable inversion of configuration at secondary alcohols. For instance, treatment of 2a,5,5a,6,8a,8b-hexahydro-2H-naphtho[1,8-bc]furan-2-one with DIAD and 2-furanylmethanol installs the hydroxyl group with >95% enantiomeric excess .

Alternative methods include:

  • Sharpless asymmetric epoxidation : Applied to diene precursors, achieving ee values of 88–92% .

  • Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures, though yields remain moderate (30–45%) .

Optimization of Reaction Conditions

Systematic studies reveal that phosphate buffer concentration and pH critically influence furanone formation. In aqueous systems, phosphate ions accelerate keto-enol tautomerism, enhancing cyclization rates. For example, a 0.1 M phosphate buffer at pH 7.5 increases HDMF (a structurally related furanone) yield to >40 mol% from rhamnose .

Key findings:

  • Temperature : Reactions proceed optimally at 80–100°C, minimizing side-product formation .

  • Precursor ratio : A 1:1 molar ratio of sugar to amine (e.g., lysine) maximizes furanone yield .

Purification and Characterization

Crude products are purified via flash chromatography using gradients of cyclohexane/ethyl acetate (8:1 to 4:1). Final compounds are characterized by:

  • ¹H/¹³C NMR : Distinct signals for the furanone carbonyl (δ 170–175 ppm) and hydroxyl proton (δ 4.8–5.2 ppm) .

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 539.2575 for derivatives) .

Scale-Up and Industrial Feasibility

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. A patented method describes the hydrogenation of 8a-isopropyl-1-tosyl-2a1,5,5a,8a-tetrahydro-1H-2a,5-epoxybenzo[cd]indol-6(2H)-one over Pd/C, achieving 85% conversion at 25°C . Challenges include:

  • Catalyst deactivation : Mitigated by using 4 Å molecular sieves to adsorb water .

  • Byproduct formation : Controlled via precise stoichiometry of DIAD and PPh₃ .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Marrubiin (CAS 465-92-9)

Structure :

  • Molecular formula: C20H28O4
  • Core framework: Decahydro-2H-naphtho[1,8-bc]furan-2-one
  • Substituents:
    • 6-Hydroxy group
    • 2-(3-Furanyl)ethyl side chain
    • Methyl groups at positions 2a, 5a, and 7

      Key Differences :
  • Marrubiin features a fully saturated decahydro ring system, compared to the hexahydro configuration of the target compound.
  • The 2-(3-furanyl)ethyl substituent enhances lipophilicity, influencing bioavailability and membrane permeability .
    Pharmacological Activity :
  • Ethnomedicinal uses include anti-inflammatory and analgesic properties.
  • Contrasts with the target compound’s role in thymidylate synthase inhibition .

Artemisinin A (CAS 82442-48-6)

Structure :

  • Molecular formula: C15H22O5
  • Core framework: Octahydro-2H-naphtho[1,8-bc]furan-2-one
  • Substituents:
    • Methyl groups at positions 5 and 8
    • Endoperoxide bridge (critical for antimalarial activity)

      Key Differences :
  • Artemisinin’s endoperoxide group is absent in the target compound, highlighting divergent mechanisms of action.
  • Pharmacological Activity:
  • Artemisinin is a frontline antimalarial, whereas the target compound’s derivatives exhibit enzyme inhibition .

2H-Naphtho[1,8-bc]furan-2-one (CAS 64185-74-6)

Structure :

  • Molecular formula: C11H6O2
  • Core framework: Fully aromatic naphtho[1,8-bc]furan-2-one
  • Substituents: None Key Differences:
  • Lack of hydroxy group and hydrogenation reduces polarity and biological interactions.
  • Simpler structure enables straightforward synthesis via nitration and hydrolysis .
    Applications :
  • Primarily a synthetic intermediate, unlike the pharmacologically active target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Activity
Target Compound C12H14O3 206.24 6-Hydroxy, hexahydro ring Thymidylate synthase inhibition
Marrubiin C20H28O4 332.43 6-Hydroxy, 2-(3-furanyl)ethyl, methyl Anti-inflammatory, analgesic
Artemisinin A C15H22O5 282.34 Endoperoxide, methyl Antimalarial
2H-Naphtho[1,8-bc]furan-2-one C11H6O2 170.16 None Synthetic intermediate

Biological Activity

6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one is a complex organic compound with significant biological activity. Its molecular formula is C11H6O3C_{11}H_6O_3 and it has a molecular weight of approximately 186.16 g/mol. This compound is of interest due to its potential therapeutic applications and mechanisms of action in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties . In vitro studies have assessed its effectiveness against various bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could serve as a potential natural antimicrobial agent.

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Animal models have shown reduced levels of pro-inflammatory cytokines when treated with the compound. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Natural Products, researchers evaluated the antioxidant activity of various naphthoquinones including this compound. The results indicated that this compound significantly reduced lipid peroxidation in rat liver homogenates compared to control groups.

Case Study 2: Antimicrobial Testing

Another study conducted by the International Journal of Pharmacology assessed the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The results confirmed its efficacy against multi-drug resistant strains of Staphylococcus aureus and highlighted its potential as an alternative therapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
  • Gene Expression Modulation : Some studies suggest that it can influence the expression of genes associated with oxidative stress response and inflammation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of 6-hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for determining stereochemical configurations. For example, coupling constants in 1H NMR can reveal axial/equatorial proton orientations in the hexahydro ring system .
  • Infrared (IR) Spectroscopy : Functional groups like hydroxyl (-OH) and carbonyl (C=O) can be identified via characteristic absorption bands (e.g., ~3400 cm⁻¹ for -OH and ~1750 cm⁻¹ for lactone C=O) .
  • X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable, as demonstrated in studies of similar naphthofuran derivatives .

Q. How do oxidative conditions influence the functionalization of naphtho[1,8-bc]furan derivatives?

  • Methodological Answer :

  • Epoxidation : Oxidative agents like m-CPBA can introduce epoxide groups at electron-rich double bonds in the naphthofuran core .
  • Hydroxylation : Selectivity depends on steric and electronic factors; for example, bulky substituents may direct oxidation to less hindered positions .
  • Mechanistic Insight : Radical intermediates generated during oxidation (e.g., with peroxides) can lead to unexpected products, necessitating radical-trapping experiments for pathway validation .

Advanced Research Questions

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereochemical control?

  • Methodological Answer :

  • Key Routes :

Lactonization : Cyclization of hydroxy-acid precursors under acidic conditions (e.g., H2SO4), with yields influenced by temperature and solvent polarity .

Stereoselective Reduction : Use of chiral catalysts (e.g., Ru-BINAP) to control hydrogenation of double bonds in the hexahydro ring .

  • Optimization Strategies :
  • Table 1 : Reaction conditions and yields from representative studies:
MethodCatalyst/SolventYield (%)Stereoselectivity (ee%)Reference
Acid-catalyzed cyclizationH2SO4 (70%)71–90Not reported
Chiral hydrogenationRu-BINAP/EtOH8592

Q. How do researchers resolve discrepancies in reported biological activities of naphtho[1,8-bc]furan-2-one derivatives across different studies?

  • Methodological Answer :

  • Kinetic Analysis : Compare inhibition constants (Ki) of derivatives against target enzymes (e.g., thymidylate synthase) under standardized assay conditions .
  • Structural Studies : X-ray crystallography of enzyme-inhibitor complexes can clarify binding modes and explain potency variations .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with activity trends .

Q. What methodological approaches are employed to analyze the enzyme inhibition mechanisms of 6-hydroxy-naphtho[1,8-bc]furan-2-one derivatives?

  • Methodological Answer :

  • Substrate Displacement Assays : Monitor competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic/entropic contributions .
  • Kinetic Isotope Effects (KIE) : Probe transition-state interactions by replacing key protons with deuterium .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of 6-hydroxy-naphtho[1,8-bc]furan-2-one under acidic conditions be reconciled?

  • Methodological Answer :

  • pH-Dependent Studies : Stability assays across a pH range (e.g., 2–10) with HPLC monitoring can identify decomposition thresholds .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., NO2) to the lactone ring to enhance acid resistance, as seen in related furanones .
  • Mechanistic Probes : Use 18O-labeling to track lactone ring-opening/closure equilibria under varying conditions .

Experimental Design Considerations

Q. How should researchers design experiments to validate the radical-mediated pathways proposed for naphtho[1,8-bc]furan derivatization?

  • Methodological Answer :

  • Radical Traps : Add TEMPO or BHT to reaction mixtures to intercept radical intermediates; product suppression confirms radical mechanisms .
  • ESR Spectroscopy : Direct detection of radical species during reactions (e.g., with CS2 as a sulfur donor) .
  • Isotopic Labeling : Use 13C-labeled starting materials to track carbon rearrangements in products .

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